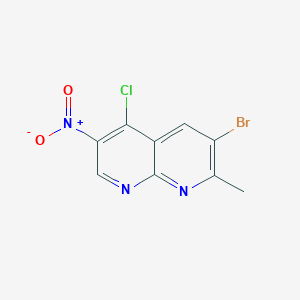
(2-Ethyl-2-methylcyclopentyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-2-methylcyclopentyl)methanol is an organic compound with the molecular formula C9H18O It is a primary alcohol with a five-membered cyclopentane ring substituted with ethyl and methyl groups at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-methylcyclopentyl)methanol can be achieved through several methods. One common approach involves the addition of ethyl and methyl groups to a cyclopentane ring followed by the introduction of a hydroxyl group. This can be done through a series of reactions including alkylation and hydroboration-oxidation.
Alkylation: Cyclopentane can be alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride.
Hydroboration-Oxidation: The resulting alkylated cyclopentane can then undergo hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl and methyl groups to the cyclopentane ring. The hydroxyl group can then be introduced through controlled oxidation reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-2-methylcyclopentyl)methanol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include (2-Ethyl-2-methylcyclopentyl)aldehyde and (2-Ethyl-2-methylcyclopentyl)carboxylic acid.
Reduction: The major product is (2-Ethyl-2-methylcyclopentane).
Substitution: The major products depend on the substituent introduced, such as (2-Ethyl-2-methylcyclopentyl)chloride or (2-Ethyl-2-methylcyclopentyl)amine.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-2-methylcyclopentyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the metabolism of cyclopentane derivatives.
Industry: The compound can be used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2-Ethyl-2-methylcyclopentyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A primary alcohol with a cyclopentane ring.
2-Methylcyclopentanol: A cyclopentanol derivative with a methyl group at the second position.
2-Ethylcyclopentanol: A cyclopentanol derivative with an ethyl group at the second position.
Uniqueness
(2-Ethyl-2-methylcyclopentyl)methanol is unique due to the presence of both ethyl and methyl groups at the second position of the cyclopentane ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H18O |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(2-ethyl-2-methylcyclopentyl)methanol |
InChI |
InChI=1S/C9H18O/c1-3-9(2)6-4-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
HOWILLZTCCBYGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


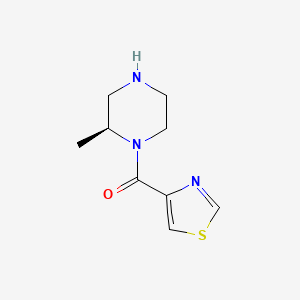
![3-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B13221779.png)


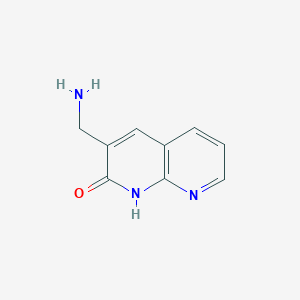
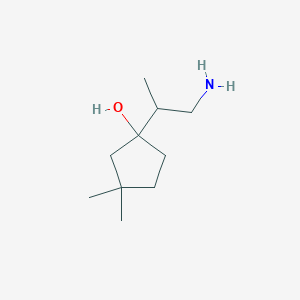
![5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13221818.png)
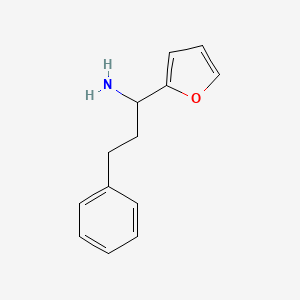
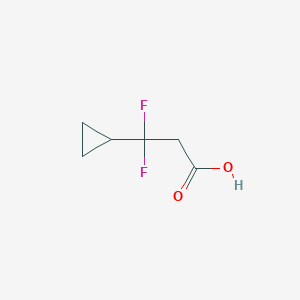
![Methyl 4-[(3-methylpentan-2-yl)amino]butanoate](/img/structure/B13221840.png)
![3-{1-[(Tert-butoxy)carbonyl]-1H-indol-3-YL}-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13221844.png)
